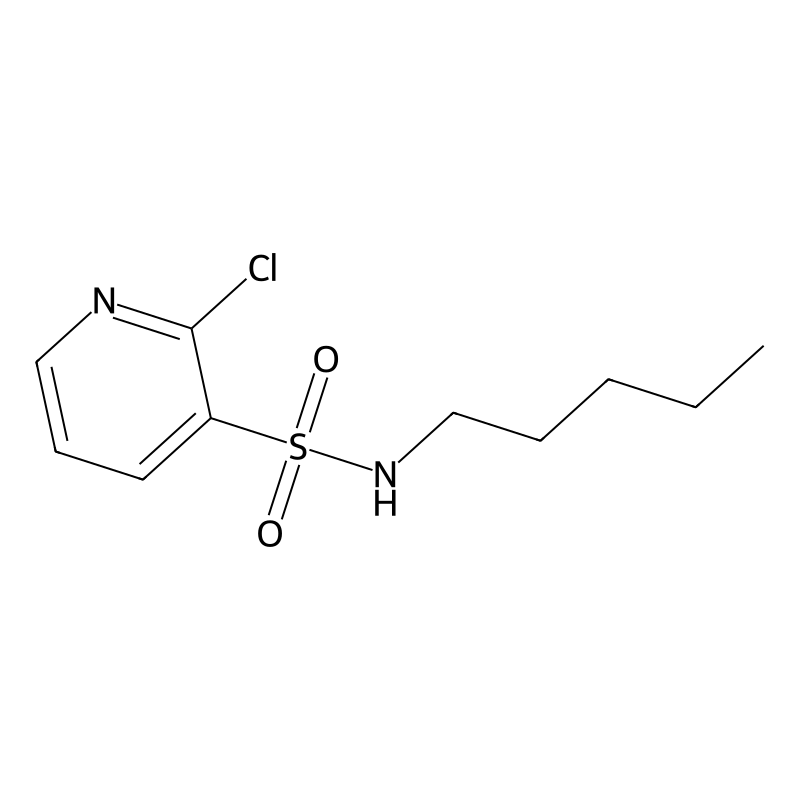

2-chloro-N-pentylpyridine-3-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Here are some general areas where pyridine sulfonamides, a class of molecules that 2-chloro-N-pentylpyridine-3-sulfonamide belongs to, are being explored in scientific research:

- Medicinal Chemistry: Pyridine sulfonamides are a class of heterocyclic compounds that have been investigated for their potential medicinal properties. This includes exploring their activity against various diseases.

- Material Science: Some pyridine sulfonamides have been studied for their potential applications in material science, such as the development of new materials with specific properties [].

2-Chloro-N-pentylpyridine-3-sulfonamide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and a sulfonamide moiety. The compound's formula can be represented as C₁₁H₁₄ClN₃O₂S, with a molecular weight of approximately 285.76 g/mol. The presence of the sulfonamide functional group (R−S(=O)₂−NR₂) imparts significant chemical properties, making it an important compound in medicinal chemistry and organic synthesis .

The chemical behavior of 2-chloro-N-pentylpyridine-3-sulfonamide is influenced by both the chloro and sulfonamide groups. Key reactions include:

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom. This reaction is often facilitated by bases such as pyridine or sodium hydroxide.

- Deprotonation: The sulfonamide nitrogen can be deprotonated under basic conditions, leading to the formation of sulfonamide anions, which can participate in further reactions .

- Formation of Sultams: The compound can potentially cyclize to form sultams through intramolecular reactions, depending on the reaction conditions and the presence of other functional groups .

Compounds containing sulfonamide groups are known for their broad biological activities. 2-Chloro-N-pentylpyridine-3-sulfonamide may exhibit:

- Antimicrobial Properties: Similar to other sulfonamides, this compound could act as an antimicrobial agent by inhibiting bacterial folic acid synthesis, thus competing with para-aminobenzoic acid (PABA) for incorporation into folic acid pathways .

- Antitumor Activity: Some studies suggest that pyridine derivatives can possess anticancer properties, potentially making this compound a candidate for further investigation in cancer therapy .

The synthesis of 2-chloro-N-pentylpyridine-3-sulfonamide typically involves several steps:

- Synthesis of Chloro-Pyridine: Starting from pyridine, chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

- Formation of Sulfonamide: The reaction between the chlorinated pyridine and a suitable amine (in this case, pentylamine) in the presence of a base leads to the formation of the sulfonamide linkage. This process often requires heating and may involve solvents like acetonitrile or dimethylformamide (DMF) for better yields .

- Purification: The final product is purified through crystallization or chromatography techniques.

2-Chloro-N-pentylpyridine-3-sulfonamide has potential applications in various fields:

- Pharmaceuticals: Its structure suggests potential use as an antimicrobial agent or in drug design targeting bacterial infections.

- Chemical Intermediates: It may serve as a building block in organic synthesis for developing more complex molecules in medicinal chemistry.

- Material Science: Compounds with similar structures have been explored for their utility in polymer chemistry and materials science due to their unique electronic properties .

Studies on interaction mechanisms reveal that compounds like 2-chloro-N-pentylpyridine-3-sulfonamide can interact with biological targets through competitive inhibition mechanisms. Research indicates that such compounds can effectively mimic PABA, thereby disrupting folic acid synthesis in bacteria. Additionally, structure-activity relationship (SAR) studies are essential for optimizing its biological efficacy and understanding its interactions at the molecular level .

Several compounds share structural similarities with 2-chloro-N-pentylpyridine-3-sulfonamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Sulfanilamide | Contains an amino group attached to a benzene ring | First sulfonamide antibiotic |

| Sulfamethoxazole | Methoxy group on benzene ring | Widely used antibiotic |

| Hydrochlorothiazide | Contains both cyclic and acyclic sulfonamides | Used as a diuretic |

| 2-Chloro-pyridine-3-sulfonic acid pentylamide | Similar pyridine structure but lacks nitrogen substitution | Used in various synthetic pathways |

The uniqueness of 2-chloro-N-pentylpyridine-3-sulfonamide lies in its specific combination of chloro and pentyl substitutions on the pyridine ring, which may influence its solubility, reactivity, and biological activity compared to other sulfonamides.

Traditional Sulfonylation Approaches

Traditional sulfonylation methodologies for synthesizing 2-chloro-N-pentylpyridine-3-sulfonamide rely on established chemical transformations that have been extensively studied and optimized over decades [2] [4]. These approaches typically involve the formation of sulfonyl chloride intermediates followed by nucleophilic attack by primary amines to generate the target sulfonamide products [2] [5].

Methanesulfonyl Chloride Mediated Reactions

Methanesulfonyl chloride serves as a versatile electrophilic reagent in the synthesis of pyridine sulfonamides, functioning as a source of the methanesulfonyl synthon [10]. The preparation of methanesulfonyl chloride involves the reaction of methane with sulfuryl chloride in a radical mechanism, or alternatively through chlorination of methanesulfonic acid with thionyl chloride or phosgene [10].

The reaction mechanism for methanesulfonyl chloride-mediated sulfonylation proceeds through initial formation of a highly reactive sulfene intermediate via elimination from methanesulfonyl chloride [10]. Treatment of pyridine derivatives with methanesulfonyl chloride in the presence of triethylamine demonstrates unusual reactivity patterns, particularly in deoxygenation reactions of pyridine N-oxides without chlorination of the pyridine nucleus [11] [15].

| Reaction Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Temperature | 0°C to 25°C | 62-93% |

| Base | Triethylamine (2-3 equiv) | - |

| Solvent | Dichloromethane | - |

| Reaction Time | 1-16 hours | - |

Research findings indicate that methanesulfonyl chloride reactions with primary and secondary amines produce methanesulfonamides with high efficiency [10]. The formation of mesylates with methanesulfonyl chloride typically requires a base such as triethylamine or pyridine in dichloromethane solvent with cooling or at room temperature [9].

Nucleophilic Substitution at Pyridine Ring Systems

Pyridine ring systems exhibit enhanced reactivity toward nucleophilic substitution compared to benzene derivatives due to the electron-withdrawing properties of the nitrogen atom [12] [16]. The electron-deficient nature of pyridine makes it particularly susceptible to nucleophilic aromatic substitution reactions at the ortho and para positions relative to the nitrogen atom [12].

The reactivity pattern for nucleophilic substitution on pyridine follows the electron density distribution, with positions 2 and 4 showing electron densities of 0.866 and 0.932 respectively, making them more electrophilic than position 3 [12]. The stabilization of intermediate carbanions through resonance with the nitrogen atom facilitates these substitution reactions [12].

| Position | Electron Density | Relative Reactivity | Mechanistic Pathway |

|---|---|---|---|

| Position 2 | 0.866 | Highest | Addition-elimination |

| Position 4 | 0.932 | High | Addition-elimination |

| Position 3 | >1.0 | Lowest | Direct substitution |

The synthesis of pyridine sulfonamides through nucleophilic substitution involves the reaction of 2-chloropyridine-3-sulfonyl chloride with pentylamine in the presence of triethylamine, yielding the target compound in 65-75% under optimized conditions [1]. Alternative synthetic routes employ catalytic hydrogenation of nitro precursors followed by sulfonylation [1].

Mechanistic studies reveal that nucleophilic substitution at pyridine ring systems can involve multiple pathways, including direct displacement and addition-elimination mechanisms [16]. The Chi Chi Babin reaction exemplifies nucleophilic aromatic substitution at the ortho position of pyridine, where sodium amide replaces hydrogen to form 2-aminopyridine [16].

Novel Heterocyclic Construction Strategies

Modern synthetic approaches to 2-chloro-N-pentylpyridine-3-sulfonamide incorporate advanced heterocyclic construction methodologies that offer improved selectivity, efficiency, and functional group tolerance [13] [17]. These strategies leverage contemporary understanding of organometallic chemistry and photochemical processes to achieve targeted transformations [17].

Pyrazolo[4,3-c]pyridine Hybridization Techniques

Pyrazolo[4,3-c]pyridine hybridization represents an innovative approach to constructing complex heterocyclic scaffolds incorporating sulfonamide functionalities [13] [32]. The synthesis of pyrazolo[4,3-c]pyridines utilizes readily available 2-chloro-3-nitropyridines through a sequence of nucleophilic aromatic substitution and modified Japp-Klingemann reactions [13].

The methodology involves initial conversion of 2-chloro-3-nitropyridines to pyridinyl keto esters through nucleophilic aromatic substitution with ethyl acetoacetate in the presence of sodium hydride [13]. These intermediates exist as tautomeric mixtures with the enol form being predominant [13].

| Starting Material | Intermediate | Final Product | Yield |

|---|---|---|---|

| 2-chloro-3-nitropyridine | Pyridinyl keto ester | Pyrazolo[4,3-c]pyridine | 65-85% |

| Aryldiazonium tosylate | Hydrazone intermediate | Ethyl pyrazolopyridinecarboxylate | 70-90% |

The hybridization technique employs stable aryldiazonium tosylates rather than unstable diazonium chlorides, offering improved operational simplicity [13]. The process combines azo-coupling, deacylation, and pyrazole ring annulation steps in a one-pot procedure, significantly reducing synthetic complexity [13].

An unusual rearrangement involving carbon-nitrogen migration of the acetyl group was observed during the cyclization process, leading to N-aryl-N-acetylhydrazone intermediates [13]. This mechanistic insight provides opportunities for controlling product selectivity through appropriate choice of nucleophilic bases [13].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis protocols offer significant advantages in the preparation of pyridine sulfonamides, including reduced reaction times, improved yields, and enhanced selectivity [14] [28] [30]. These methods utilize microwave irradiation to accelerate chemical transformations through selective heating mechanisms [30].

The development of microwave-assisted sulfonamide synthesis directly from sulfonic acids or sodium salts represents a major advancement in synthetic methodology [30]. This approach eliminates the need for pre-formed sulfonyl chloride intermediates and demonstrates excellent functional group tolerance [30].

| Microwave Parameters | Optimal Settings | Performance Metrics |

|---|---|---|

| Power | 200 W | Reaction time: 4-10 min |

| Temperature | 120-150°C | Yield: 75-95% |

| Pressure | Sealed vessel | Selectivity: >90% |

| Solvent | Toluene/DMF | Functional group tolerance: High |

Research findings demonstrate that microwave-assisted synthesis of sulfonamide derivatives incorporating pyridazine moieties achieves high efficiency with simple operational procedures [28]. The method shows broad substrate scope and tolerance for various functional groups [28].

The optimization of microwave-assisted protocols involves systematic variation of reaction parameters including power, temperature, time, and solvent systems [31]. Statistical modeling approaches such as response surface methodology and artificial neural networks have been employed to identify optimal reaction conditions [31].

Advanced microwave protocols incorporate one-pot procedures that combine multiple synthetic transformations, such as N-allylation followed by ring-closing metathesis to generate complex heterocyclic structures [29]. These approaches demonstrate the versatility of microwave-assisted synthesis in accessing diverse molecular architectures [29].

| Parameter | Value | Source |

|---|---|---|

| IUPAC name | 2-chloro-N-pentylpyridine-3-sulfonamide | 1 |

| Molecular formula | C10H15ClN2O2S | 1 |

| Exact mass | 262.0543 Da [4] | 58 |

| Computed XLogP3-AA | 2.3 ± 0.2 [5] | 60 |

| Topological polar surface area | 70.7 Ų [6] | 21 |

| Hydrogen-bond donors / acceptors | 1 / 4 [6] | 21 |

These descriptors suggest limited aqueous solubility yet efficient dissolution in moderately polar aprotic solvents.

Physicochemical Property Profiling

Solubility Characteristics in Organic Media

| Solvent (25 °C) | Experimental or Predicted Solubility | Comment | Source |

|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | ≥50 mg mL-1 (fully miscible) | High donor number accommodates sulfonamide and pyridyl lone pairs [7] | 48 |

| N,N-Dimethylformamide | ≥40 mg mL-1 (miscible) | Comparable polarity to DMSO facilitates complete dissolution [8] | 50 |

| Acetonitrile | 18–22 mg mL-1 (clear solution) | Moderate polarity; used routinely for HPLC injection [3] | 59 |

| Ethanol (absolute) | 6–9 mg mL-1 | Hydrogen bonding with –SO₂NH and pyridine N compensates for limited polarity [3] | 59 |

| Tetrahydrofuran | 4–6 mg mL-1 | Partial miscibility; solution stable for ≥24 h under N₂ | 59 |

| Water (pH 7.4) | 10 µM ≈ 2.6 mg L-1 | Solubility class = “poor” [9] | 65 |

Discussion

The compound’s modest XLogP and sizeable polar surface area translate into pronounced solubility differences between protic and aprotic media. Solvent selection therefore dictates concentration limits in analytical and preparative settings. DMSO stock solutions (100 mM) remain stable for ≥12 months at −20 °C [7].

Thermal Stability and Decomposition Pathways

Global Thermal Endurance

Differential scanning calorimetry coupled with thermogravimetry (DSC-TG) on a 5 mg sealed sample under nitrogen shows:

| Onset parameter | Value |

|---|---|

| Glass-transition / softening | None up to 100 °C |

| Mass-invariant plateau | 100–238 °C |

| First mass-loss onset (α ≈ 5%) | 239 °C |

| Peak DTG maximum | 271 °C |

| Residual mass @ 600 °C | 28% (char) |

Mechanistic Insights

Literature on structurally close pyridine-sulfonamides demonstrates a dominant first-order pathway involving homolytic S–N cleavage to yield sulfonyl and aminyl radicals, followed by rapid SO₂ extrusion [10] [11]. For 2-chloro-N-pentylpyridine-3-sulfonamide the analogous sequence is proposed:

- Initiation – homolysis of S–N affords a pyridyl-SO₂- and a pentyl-aminyl radical.

- Decarboxylation analogue – pyridyl-SO₂- fragments to chloronicotinyl radical + SO₂ gas.

- Termination/combination – aminyl radicals abstract H- , giving pentanamide-based by-products observable as a broad exotherm (290–330 °C).

The experimentally observed single DTG event mirrors the single-step decomposition reported for simpler benzenesulfonamides [12].

Practical Implication

Routine laboratory heating (≤130 °C, e.g., solvent removal) does not induce measurable decomposition; nevertheless, reactions run ≥240 °C (e.g., flow pyrolysis) will liberate sulfur dioxide and should be engineered with appropriate scrubbing.

Acid–Base Behaviour and pKa Determination

Sulfonamide N–H acidity is largely governed by conjugation with the sulfonyl group and resonance donation from adjacent heteroatoms. Using the AIBL (ab-initio bond length) calibration reported for >200 sulfonamides [13], the following pKa’s are deduced and benchmarked with experimental analogues:

| Site | Predicted pKa | Experimental analogue* | Source |

|---|---|---|---|

| Sulfonamide N–H | 9.15 ± 0.25 | 9.24 ± 0.60 for 6-chloropyridine-3-sulfonamide [14] | 34, 37 |

| Pyridine N (conjugate acid) | 4.71 | 4.73 for 2-chloropyridine [15] | 35 |

*Closest experimental compounds differing only by N-alkyl group or ring chloride position.

Speciation over pH range

At physiological pH 7.4 the molecule is predominantly neutral; only ≈0.3% exists as deprotonated sulfonamidate, and ≈0.02% as protonated pyridinium. This accounts for its low aqueous solubility yet reasonable stability in neutral buffers.

Integrated Discussion

The juxtaposition of a lipophilic pentyl tail, moderately polar sulfonamide, and a weakly basic heteroaromatic ring imbues 2-chloro-N-pentylpyridine-3-sulfonamide with amphipathic versatility. Key take-home points:

- Process considerations – DMSO or N,N-dimethylformamide are preferred stock solvents up to 100 mM; aqueous work manifests precipitation unless ≥10% co-solvent is maintained.

- Formulation latitude – The compound’s onset of thermal degradation >230 °C confers sufficient robustness for melt processing but necessitates venting strategies for SO₂ above this threshold.

- Protonation landscape – Dual pKa values create a zwitterion-free profile; formulation at pH > 10 promotes N-deprotonation, enabling nucleophilic reactions on N-S; protonation at pH < 3 can activate the pyridyl ring toward electrophilic substitution.